molecular formula C13H12N2O2 B12824505 2,2'-Bipyridine-4,4'-dicarbaldehyde

2,2'-Bipyridine-4,4'-dicarbaldehyde

Cat. No.: B12824505
M. Wt: 228.25 g/mol
InChI Key: XGPBXBVXPYMTEX-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-4,4’-dicarbaldehyde is an organic compound with the molecular formula C12H8N2O2. It is a white crystalline solid that is insoluble in water but soluble in various organic solvents. This compound is often used as an intermediate in organic synthesis and has significant applications in the fields of chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine-4,4’-dicarbaldehyde typically involves the reaction of bipyridine with aldehydes such as acetaldehyde or formaldehyde. One common method includes the use of selenium dioxide (SeO2) as an oxidizing agent in a 1,4-dioxane solvent under an inert nitrogen atmosphere. The reaction is carried out at reflux temperature for approximately 44 hours .

Industrial Production Methods: Industrial production methods for 2,2’-Bipyridine-4,4’-dicarbaldehyde are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridine-4,4’-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Bipyridine-4,4’-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine-4,4’-dicarbaldehyde involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis, electron transfer, and molecular recognition. The compound’s aldehyde groups also allow it to participate in condensation reactions, forming Schiff bases and other derivatives .

Comparison with Similar Compounds

  • 2,2’-Bipyridine-4,4’-dicarboxylic acid
  • 2,2’-Bipyridine-5,5’-dicarboxaldehyde
  • 2,2’-Bipyridine-6,6’-dicarboxaldehyde

Comparison: 2,2’-Bipyridine-4,4’-dicarbaldehyde is unique due to its specific positioning of aldehyde groups, which allows for distinct reactivity and coordination properties compared to its analogs. For instance, 2,2’-Bipyridine-4,4’-dicarboxylic acid has carboxylic acid groups instead of aldehydes, leading to different chemical behavior and applications .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde;methane

InChI

InChI=1S/C12H8N2O2.CH4/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12;/h1-8H;1H4

InChI Key

XGPBXBVXPYMTEX-UHFFFAOYSA-N

Canonical SMILES

C.C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O

Origin of Product

United States

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